{4-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(3-methylphenyl)methanone
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Overview
Description
1-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(3-METHYLBENZOYL)PIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, ethoxyphenyl, phenyl, and methylbenzoyl groups attached to a piperazine ring
Preparation Methods
The synthesis of 1-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(3-METHYLBENZOYL)PIPERAZINE involves multiple steps, including the formation of the pyrrolo[2,3-d]pyrimidine core and subsequent functionalization with the ethoxyphenyl, phenyl, and methylbenzoyl groups. The synthetic route typically starts with the preparation of the pyrrolo[2,3-d]pyrimidine intermediate, followed by selective functionalization reactions to introduce the desired substituents. Industrial production methods may involve optimizing reaction conditions to improve yield and purity, such as using specific catalysts, solvents, and temperature control .
Chemical Reactions Analysis
1-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(3-METHYLBENZOYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. .
Scientific Research Applications
1-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(3-METHYLBENZOYL)PIPERAZINE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying protein-ligand interactions.
Medicine: Due to its potential therapeutic properties, it is investigated for its role in drug discovery and development, particularly in targeting specific molecular pathways involved in diseases.
Industry: The compound’s chemical properties make it suitable for use in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(3-METHYLBENZOYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various cellular pathways. For example, it could inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways .
Comparison with Similar Compounds
1-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(3-METHYLBENZOYL)PIPERAZINE can be compared with similar compounds, such as:
4-Methoxyphenethylamine: This compound shares some structural similarities but differs in its functional groups and overall chemical properties.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another compound with a complex structure, used in different chemical applications.
2-Pyrrolidone: A simpler compound with a lactam structure, used in various industrial applications.
Properties
Molecular Formula |
C32H31N5O2 |
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Molecular Weight |
517.6 g/mol |
IUPAC Name |
[4-[7-(4-ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]-(3-methylphenyl)methanone |
InChI |
InChI=1S/C32H31N5O2/c1-3-39-27-14-12-26(13-15-27)37-21-28(24-9-5-4-6-10-24)29-30(33-22-34-31(29)37)35-16-18-36(19-17-35)32(38)25-11-7-8-23(2)20-25/h4-15,20-22H,3,16-19H2,1-2H3 |
InChI Key |
XMUWOVQJXHWRDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCN(CC4)C(=O)C5=CC=CC(=C5)C)C6=CC=CC=C6 |
Origin of Product |
United States |
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